

An In-depth Technical Guide on the Physical Properties of Ethyl 4-hydroxycyclohexanecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 4-hydroxycyclohexanecarboxylate</i>
Cat. No.:	B153649

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **Ethyl 4-hydroxycyclohexanecarboxylate**, a significant compound in synthetic organic chemistry and pharmaceutical development. This document details its boiling point and density, supported by established experimental methodologies.

Quantitative Physical Properties

The physical characteristics of **Ethyl 4-hydroxycyclohexanecarboxylate** are crucial for its application in various chemical processes, including reaction kinetics, purification, and formulation. The following table summarizes its key physical constants.

Physical Property	Value	Conditions
Boiling Point	127-134 °C	at 0.1 mmHg[1][2]
	251.4 °C	at 760 mmHg[3]
Density	1.068 g/mL	at 25 °C[1]

Experimental Protocols

The accurate determination of physical properties is fundamental to chemical research. The methodologies outlined below are standard procedures for obtaining boiling point and density data for high-boiling liquid organic compounds like **Ethyl 4-hydroxycyclohexanecarboxylate**.

2.1. Determination of Boiling Point via Vacuum Distillation

Given the high boiling point of **Ethyl 4-hydroxycyclohexanecarboxylate** at atmospheric pressure, vacuum distillation is the preferred method to prevent decomposition at elevated temperatures.[1][2]

Objective: To determine the boiling point of a liquid at a reduced pressure.

Apparatus:

- Round-bottom flask
- Distillation head with a thermometer
- Condenser
- Receiving flask
- Vacuum source (e.g., vacuum pump)
- Manometer
- Heating mantle
- Stir bar or boiling chips

Procedure:

- The liquid sample is placed in the round-bottom flask with a stir bar or boiling chips to ensure smooth boiling.
- The distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease to maintain a closed system.

- The vacuum source is connected, and the pressure inside the apparatus is lowered to the desired level, as measured by the manometer. A common pressure for high-boiling compounds is in the range of 0.1 to 10 mmHg.[1]
- Once the desired pressure is stable, the heating mantle is turned on to heat the sample.
- The temperature is gradually increased until the liquid begins to boil and the vapor phase rises to the thermometer bulb.
- The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate is collected in the receiving flask, is recorded as the boiling point at that specific pressure.[3][4]

2.2. Determination of Density using a Pycnometer

The pycnometer method is a highly precise technique for determining the density of a liquid.[5] [6]

Objective: To accurately measure the density of a liquid by comparing its mass to the mass of a known volume of a reference substance (typically distilled water).

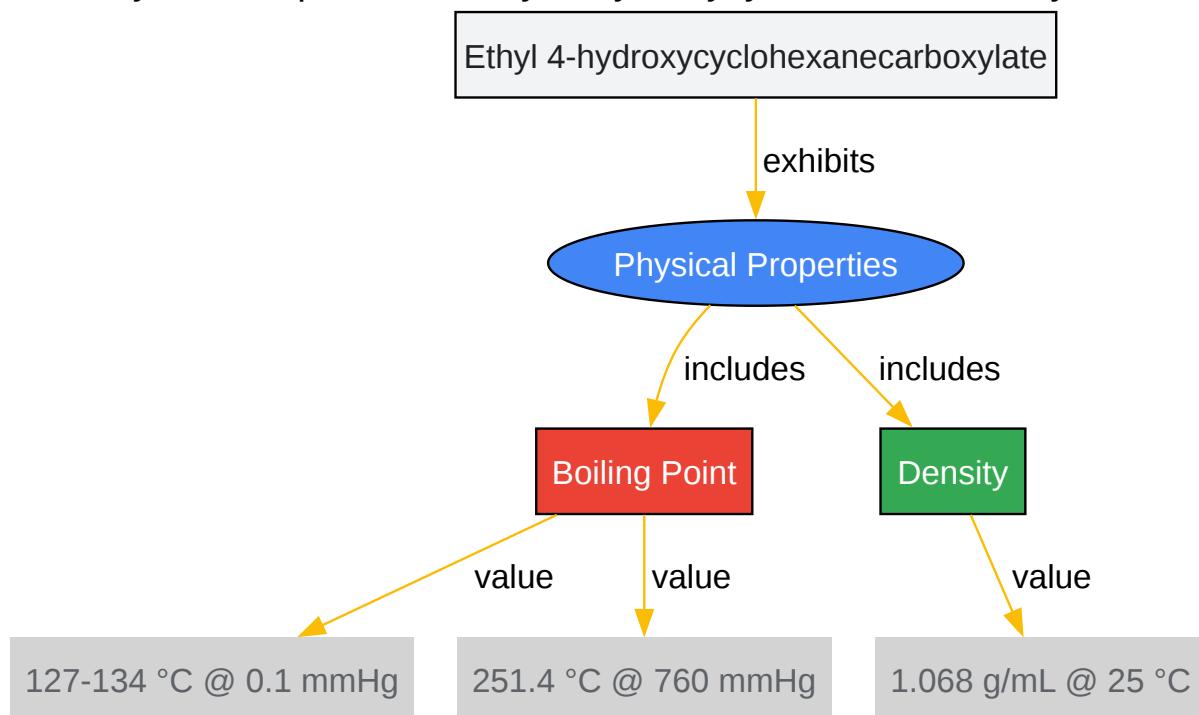
Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
- Analytical balance
- Constant temperature bath
- Distilled water
- The liquid sample (**Ethyl 4-hydroxycyclohexanecarboxylate**)

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its empty mass (m_0) is accurately weighed on an analytical balance.

- The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., at 25 °C) until it reaches thermal equilibrium.
- The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped off. The mass of the pycnometer filled with water (m_1) is then measured.
- The pycnometer is emptied, cleaned, and dried thoroughly.
- The pycnometer is then filled with the liquid sample (**Ethyl 4-hydroxycyclohexanecarboxylate**), and the same procedure of thermal equilibration and weighing is followed to obtain the mass of the pycnometer filled with the sample (m_2).
- The density of the liquid sample (ρ_{sample}) is calculated using the following formula:


$$\rho_{\text{sample}} = [(m_2 - m_0) / (m_1 - m_0)] * \rho_{\text{water}}$$

where ρ_{water} is the known density of water at the experimental temperature.

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the compound and its determined physical properties.

Physical Properties of Ethyl 4-hydroxycyclohexanecarboxylate

[Click to download full resolution via product page](#)

Caption: Relationship between **Ethyl 4-hydroxycyclohexanecarboxylate** and its key physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Purification [chem.rochester.edu]
- 2. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Properties of Ethyl 4-hydroxycyclohexanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153649#physical-properties-of-ethyl-4-hydroxycyclohexanecarboxylate-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com